Product packaging for (1-Thien-2-ylcyclohexyl)acetic acid(Cat. No.:)

(1-Thien-2-ylcyclohexyl)acetic acid

Cat. No.: B285959
M. Wt: 224.32 g/mol
InChI Key: LHTSRQLXJHHJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Thien-2-ylcyclohexyl)acetic acid is a chemical compound of interest in organic and medicinal chemistry research. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. This molecule features a thiophene (thienyl) ring system linked to a cyclohexyl-acetic acid scaffold. Thiophene derivatives are a significant class of heterocyclic compounds known for their versatility and wide range of research applications . The acetic acid functional group provides a handle for further synthetic modification, such as forming amide bonds or esters, making it a valuable building block for constructing more complex molecules. Researchers are exploring similar thiophene-based structures for various potential applications, including the development of new pharmacologically active substances. For instance, some thiophene derivatives are noted for exhibiting anti-inflammatory, analgesic, and antimicrobial properties in research settings . Furthermore, such compounds are also investigated in material science for applications like organic electronics . The specific mechanism of action for this compound is dependent on the research context and would require investigation in specific experimental models. Researchers value this compound for its potential as a synthetic intermediate in the development of novel substances with tailored biological or physical characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2S B285959 (1-Thien-2-ylcyclohexyl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

2-(1-thiophen-2-ylcyclohexyl)acetic acid

InChI

InChI=1S/C12H16O2S/c13-11(14)9-12(6-2-1-3-7-12)10-5-4-8-15-10/h4-5,8H,1-3,6-7,9H2,(H,13,14)

InChI Key

LHTSRQLXJHHJJP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CC(=O)O)C2=CC=CS2

Canonical SMILES

C1CCC(CC1)(CC(=O)O)C2=CC=CS2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Thien 2 Ylcyclohexyl Acetic Acid

Retrosynthetic Analysis of (1-Thien-2-ylcyclohexyl)acetic acid

A retrosynthetic analysis, a problem-solving technique in organic synthesis, provides a logical framework for planning the synthesis of a target molecule. lkouniv.ac.injournalspress.com For this compound, the primary disconnection is at the carboxyl group, leading to a precursor that can be carboxylated. A further key disconnection breaks the bond between the thiophene (B33073) and cyclohexane (B81311) rings, identifying crucial building blocks.

A logical retrosynthetic approach would involve the following disconnections:

C-C bond disconnection of the acetic acid side chain: This leads back to a (1-thien-2-ylcyclohexyl) intermediate, suggesting a carboxylation reaction as the final step.

C-C bond disconnection between the thiophene and cyclohexane rings: This simplifies the molecule into two key synthons: a cyclohexanone (B45756) electrophile and a 2-thienyl nucleophile (or vice versa). This suggests a Grignard-type reaction or a related nucleophilic addition as a key bond-forming step. pearson.comsathyabama.ac.in

This analysis highlights two major synthetic challenges: the construction of the disubstituted cyclohexane ring and the regioselective introduction of the acetic acid side chain.

Approaches to the Construction of the Cyclohexyl-Thiophene Core Structure

The formation of the bond connecting the cyclohexane and thiophene rings is a critical step in the synthesis. Several strategies can be employed, each with its own advantages and limitations.

Cyclohexane Ring Annulation Strategies

Ring annulation strategies involve the formation of the cyclohexane ring onto a pre-existing thiophene core. One such approach is the Diels-Alder reaction, a powerful tool for constructing six-membered rings. lkouniv.ac.in A thiophene derivative could potentially act as the diene or dienophile, although the aromaticity of thiophene can make it less reactive in such cycloadditions. Visible-light-induced [4+2] annulation of thiophenes and alkynes has been reported as a method to construct benzene (B151609) rings, and similar strategies could potentially be adapted for cyclohexane ring formation. nih.gov

Another strategy involves the cyclization of a linear precursor containing both the thiophene and the atoms required for the cyclohexane ring. For instance, an appropriately substituted thiophene derivative could undergo an intramolecular aldol (B89426) condensation or a similar cyclization to form the desired ring system.

Thiophene Ring Functionalization and Coupling Reactions

A more common and versatile approach involves the coupling of a pre-formed cyclohexane derivative with a functionalized thiophene. A prominent method is the Grignard reaction, where a 2-thienyl Grignard reagent (2-thienylmagnesium bromide) reacts with cyclohexanone. pearson.comdiva-portal.orgrsc.orgwisc.edu This reaction forms the crucial carbon-carbon bond and generates a tertiary alcohol, which can then be further functionalized.

Alternatively, modern cross-coupling reactions, such as Suzuki or Negishi couplings, can be employed. researchgate.net This would involve reacting a thienylboronic acid or a thienylzinc reagent with a cyclohexyl halide or triflate. These methods offer high efficiency and functional group tolerance. The metalation of thiophenes using a Grignard reagent and a catalytic secondary amine can also generate a nucleophilic thiophene species for coupling reactions. researchgate.net

Stereocontrolled Synthetic Routes to Chiral Centers within the Cyclohexyl Moiety

The synthesis of specific stereoisomers of this compound requires stereocontrolled methods for constructing the chiral center at the C1 position of the cyclohexane ring. While the initial Grignard reaction with cyclohexanone produces a racemic mixture, several strategies can be employed to achieve stereocontrol.

Chiral auxiliaries: Attaching a chiral auxiliary to the cyclohexanone or the thiophene nucleophile can direct the attack to one face of the molecule, leading to a diastereomeric excess of one stereoisomer. The auxiliary can then be removed in a subsequent step.

Asymmetric catalysis: The use of a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, can promote the enantioselective addition of the thienyl nucleophile to cyclohexanone. nih.govrsc.org

Resolution: Racemic mixtures of the alcohol intermediate can be resolved into their constituent enantiomers using classical methods like diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution.

Recent advances in modular synthesis have provided strategies for accessing substituted cyclohexanes with excellent kinetic stereocontrol, which could be applicable to this system. documentsdelivered.comnih.gov Iridium-catalyzed (5+1) annulation strategies have also been developed for the stereoselective construction of the cyclohexane core. acs.org

Introduction of the Acetic Acid Side Chain

Once the (1-thien-2-yl)cyclohexyl core is assembled, the final step is the introduction of the acetic acid side chain.

Carboxylation Methodologies

Several methods exist for the introduction of a carboxylic acid group.

From the tertiary alcohol: The tertiary alcohol formed from the Grignard reaction can be dehydrated to the corresponding alkene, 1-(thien-2-yl)cyclohexene. Oxidative cleavage of this alkene, for example, using ozonolysis followed by an oxidative workup, would yield a ketone. A subsequent Baeyer-Villiger oxidation could potentially lead to an ester that can be hydrolyzed to the desired carboxylic acid. However, this is a multi-step process.

Direct carboxylation: A more direct approach involves the deprotonation of the C-H bond at the 1-position of the (thien-2-yl)cyclohexane intermediate, followed by quenching with carbon dioxide. This requires a strong base, such as an organolithium reagent. Recent studies have shown the feasibility of direct carboxylation of thiophene with CO2 in a solvent-free carbonate and carboxylate medium, which could be a promising avenue for this transformation. mdpi.com

From a nitrile intermediate: The tertiary alcohol can be converted to a halide or other leaving group, which can then be displaced by cyanide. Hydrolysis of the resulting nitrile would then yield the desired acetic acid.

One-Carbon Homologation Techniques

One-carbon homologation is a crucial transformation for synthesizing this compound from a suitable precursor, effectively lengthening a carbon chain by a single carbon unit. nih.gov This is typically achieved by starting with a precursor such as (1-thien-2-yl)cyclohexanecarboxylic acid or (1-thien-2-yl)cyclohexanecarbaldehyde.

A primary and historically significant method for this transformation is the Arndt-Eistert synthesis . organic-chemistry.org This multi-step process begins with the conversion of the precursor carboxylic acid into its more reactive acyl chloride. wikipedia.orgnrochemistry.com The acid chloride is then reacted with diazomethane (B1218177) to produce an intermediate α-diazoketone. organic-chemistry.orgnrochemistry.com The key step is the silver(I)-catalyzed Wolff rearrangement of the diazoketone, which expels nitrogen gas to form a ketene (B1206846). organic-chemistry.org This highly reactive ketene is subsequently trapped by a nucleophile. In the presence of water, the final product is the desired homologated carboxylic acid, this compound. organic-chemistry.orgwikipedia.org If the reaction is performed with an alcohol or an amine as the nucleophile, the corresponding ester or amide derivative is formed directly. organic-chemistry.orgnrochemistry.com

Due to the hazardous and explosive nature of diazomethane, safer alternatives have been developed. nrochemistry.com The Kowalski ester homologation, for instance, avoids diazomethane entirely. organic-chemistry.org More recent innovations include visible-light-induced homologation procedures that can be applied to unmodified carboxylic acids under milder conditions, offering a more practical and general route for synthesis. nih.gov Another approach involves the use of (trimethylsilyl)diazomethane as a more stable substitute for diazomethane. nrochemistry.com

Other homologation strategies may start from aldehydes or nitriles. For example, an aryl epoxide can be converted to a one-carbon homologated allyl alcohol using a mixture of n-butyllithium and lithioacetonitrile, demonstrating alternative pathways for carbon chain extension. organic-chemistry.org These methods represent a versatile toolbox for the synthesis of the target acetic acid.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives allows for the systematic exploration of structure-activity relationships and the fine-tuning of the molecule's physicochemical properties. Modifications can be targeted at the thiophene ring, the cyclohexyl ring, or the carboxylic acid group.

The thiophene ring is a versatile platform for introducing chemical diversity. nih.gov As an electron-rich aromatic system, it readily undergoes electrophilic aromatic substitution reactions. nih.gov This allows for the introduction of various substituents onto the ring.

Common modifications include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. These halogenated derivatives can serve as handles for further functionalization. beilstein-journals.org

Cross-Coupling Reactions: Halogenated thiophene intermediates are valuable precursors for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of a wide array of aryl or alkyl groups onto the thiophene ring. frontiersin.org For example, coupling with various boronic acids can yield a library of substituted analogues.

Acylation: Friedel-Crafts acylation can introduce ketone functionalities, which can be further modified.

The thiophene ring is often considered a bioisostere of a phenyl ring, meaning it can replace a benzene ring in a molecule while maintaining similar steric and electronic properties, potentially improving metabolic stability or binding affinity. nih.govpsu.edu

Table 1: Examples of Thiophene Ring Modifications

Reaction Type Reagents Position of Substitution Product Type
Bromination N-Bromosuccinimide (NBS), CCl₄ 5-position 5-Bromo-(1-thien-2-ylcyclohexyl)acetic acid
Suzuki Coupling Arylboronic acid, Pd catalyst, Base Varies (e.g., 4- or 5-position) Aryl-substituted this compound

Modifying the cyclohexyl ring can significantly impact the molecule's three-dimensional shape and properties. Synthetic strategies can be adapted to incorporate different cycloalkane rings or to add substituents to the existing cyclohexyl moiety.

Ring Size Variation: By starting with a different cycloalkanone (e.g., cyclopentanone (B42830) or cycloheptanone) in the initial steps of the synthesis, analogues with different ring sizes, such as (1-thien-2-ylcyclopentyl)acetic acid or (1-thien-2-ylcycloheptyl)acetic acid, can be prepared.

Introduction of Substituents: The synthesis of substituted cyclohexyl analogues can be achieved by using a substituted cyclohexanone as the starting material. For example, using 4-methylcyclohexanone (B47639) would lead to a methyl group on the cyclohexyl ring. Fluorinated derivatives have also been synthesized, often for applications in radiotracers, by incorporating fluorine atoms onto the cyclohexyl ring. researchgate.net

These structural changes can alter the compound's lipophilicity, conformation, and interaction with biological targets.

The carboxylic acid group is a prime site for derivatization, allowing for the creation of prodrugs or compounds with altered solubility and reactivity. Standard organic transformations are employed for this purpose.

Esterification: Esters can be readily prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the acid can be converted to an acyl chloride followed by reaction with an alcohol. Derivatization can also be used for analytical purposes, for instance, by reacting with reagents like 1-pyrenyldiazomethane (B12527) (PDAM) to form fluorescent esters detectable by GC/MS. morana-rtd.com

Amidation: Amides are typically synthesized by activating the carboxylic acid, for example, with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of a primary or secondary amine. researchgate.net This method is widely used to link the molecule to amino acids or other amine-containing fragments. nih.gov Large-scale amidation processes require careful selection of coupling agents and solvents to ensure efficiency, safety, and sustainability. researchgate.net

Table 2: Common Carboxylic Acid Derivatives

Derivative Type Synthetic Method Reagents
Methyl Ester Fischer Esterification Methanol (CH₃OH), H₂SO₄ (cat.)
Ethylamide Amide Coupling Ethylamine (CH₃CH₂NH₂), EDC, HOBt

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for improving the efficiency, cost-effectiveness, and environmental impact of a synthetic route. This involves systematically varying parameters such as temperature, solvent, catalyst, and reagent stoichiometry to maximize product yield and purity. whiterose.ac.uk

Traditional optimization often relies on a "one-factor-at-a-time" (OFAT) approach, where a single parameter is varied while others are held constant. whiterose.ac.uk However, modern methods like Design of Experiments (DoE) allow for the simultaneous variation of multiple factors, providing a more comprehensive understanding of their interactions and leading to a more robustly optimized process. whiterose.ac.ukbeilstein-journals.org

For the synthesis of this compound and its derivatives, key optimization points could include:

Catalyst Screening: Identifying the most effective catalyst and its optimal loading for steps like cross-coupling or hydrogenation. researchgate.net

Solvent Selection: Choosing a solvent that maximizes reactant solubility and reaction rate while minimizing side reactions and facilitating product isolation.

Temperature and Time: Determining the ideal temperature and reaction duration to ensure complete conversion without product degradation.

More advanced, algorithm-based approaches, such as Bayesian optimization , are increasingly being used. nih.gov These machine learning techniques can predict the optimal conditions with a significantly smaller number of experiments compared to traditional methods, accelerating the development of highly efficient syntheses. nih.govbeilstein-journals.org

Scalable Synthesis Protocols for this compound

Transitioning a synthesis from a laboratory scale (milligrams to grams) to a larger, industrial scale (kilograms or tons) presents unique challenges. A scalable protocol must be robust, safe, cost-effective, and environmentally sustainable. thieme.de

Key considerations for a scalable synthesis of this compound include:

Reagent Selection: Avoiding hazardous or prohibitively expensive reagents like diazomethane in favor of safer, more economical alternatives is crucial. organic-chemistry.orgnrochemistry.com

Process Safety: Assessing potential thermal hazards and runaway reactions, especially for exothermic steps.

Purification Methods: Replacing laboratory techniques like column chromatography with more scalable methods such as crystallization or distillation.

Atom Economy: Designing the synthetic route to incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste.

Regulatory Compliance: Ensuring all steps and reagents comply with relevant chemical manufacturing regulations.

For instance, a scalable route might involve a one-pot bromination/debromination procedure to prepare a key intermediate, followed by conversion to a nitrile or acid chloride as a handle for the final synthetic steps, as has been demonstrated for other halogenated thiophenes. beilstein-journals.org The development of continuous flow chemistry setups can also enhance scalability and safety, particularly for photochemical or highly exothermic reactions. beilstein-journals.orgresearchgate.net

Computational Chemistry and Molecular Modeling Studies of 1 Thien 2 Ylcyclohexyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For (1-Thien-2-ylcyclohexyl)acetic acid, these methods can predict its behavior and characteristics at a molecular level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse in modern computational chemistry for predicting molecular geometries, energies, and other electronic properties with a good balance of accuracy and computational cost.

A DFT study of this compound would typically commence with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Various functionals, such as B3LYP or M06-2X, paired with an appropriate basis set (e.g., 6-31G(d,p) or larger), would be employed to solve the Kohn-Sham equations and obtain the electron density and, consequently, the total electronic energy of the system. nih.gov From the optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile.

For instance, studies on similar molecules, like cyclohexyl hydroxamic acid, have utilized DFT to analyze the impact of the cyclohexyl group on the electronic properties of the functional group. researchgate.net In the case of this compound, DFT calculations would be essential to understand the electronic interplay between the thiophene (B33073) ring, the cyclohexane (B81311) ring, and the acetic acid moiety.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. It is anticipated that the HOMO would be predominantly located on the electron-rich thiophene ring, while the LUMO might be distributed over the carboxylic acid group. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack. Computational studies on various thiophene derivatives have consistently shown that the HOMO and LUMO are delocalized over the π-system of the thiophene ring and adjacent conjugated systems. mdpi.comnih.govresearchgate.net

A hypothetical HOMO-LUMO analysis for this compound would likely show a significant contribution from the thiophene ring to the HOMO, making it the primary site for oxidation or electrophilic attack. The LUMO would likely have contributions from the C=O bond of the carboxylic acid, indicating this as a potential site for nucleophilic attack or reduction.

Table 1: Hypothetical Frontier Molecular Orbital Properties

Property Predicted Value/Location Significance
HOMO Energy Relatively high Indicates good electron-donating ability, likely centered on the thiophene ring.
LUMO Energy Relatively low Suggests electron-accepting capability, potentially involving the carboxylic acid group.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (electron-rich) and positive electrostatic potential (electron-poor). uni-muenchen.dewuxiapptec.com

For this compound, an MEP map would likely show a region of high negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack and their role in hydrogen bonding. The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential (typically colored blue), highlighting its acidic nature. The thiophene ring would also show a region of negative potential due to its π-electron system. mdpi.com Such maps are crucial for understanding intermolecular interactions and predicting sites of chemical reactions. researchgate.net

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, it is possible to predict the chemical shifts. nih.govarxiv.org For this compound, this would help in assigning the complex signals arising from the cyclohexyl and thiophene protons and carbons. researchgate.netliverpool.ac.uk

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another important application. The calculated frequencies correspond to the different vibrational modes of the molecule. Comparing the computed spectrum with an experimental one can help to confirm the presence of specific functional groups and to verify the calculated minimum-energy structure. For the title compound, characteristic vibrational frequencies for the C=O stretch of the carboxylic acid, the C-S stretch of the thiophene ring, and various C-H stretches would be predicted.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation.

This compound possesses significant conformational flexibility due to the cyclohexane ring and the rotatable single bonds connecting the different moieties. The cyclohexane ring typically adopts a chair conformation to minimize angle and torsional strain. maricopa.edu The substituents on the cyclohexane ring can be in either axial or equatorial positions, with the equatorial position generally being more stable for bulky substituents to avoid steric hindrance. masterorganicchemistry.comlibretexts.org

A thorough conformational analysis would involve systematically rotating the flexible dihedral angles and performing geometry optimizations for each starting conformation to find all low-energy conformers. The energies of these conformers would then be compared to identify the global minimum conformation, which is the most stable arrangement of the molecule. This analysis is crucial as the molecule's shape dictates how it can interact with biological targets. For substituted cyclohexanes, the preference of a substituent for the equatorial position is a well-established principle. youtube.com In the case of this compound, the bulky thienyl and acetic acid groups attached to the same carbon of the cyclohexane ring would lead to complex steric interactions that determine the preferred conformation.

Table 2: Key Structural Components and Their Expected Conformations

Molecular Fragment Expected Conformational Feature Rationale
Cyclohexane Ring Chair conformation Minimization of angle and torsional strain.
Substituents on Cyclohexane Equatorial preference for the (thien-2-yl)acetic acid group Minimization of 1,3-diaxial steric interactions.

| Acetic Acid Group | Specific orientation relative to the rings | Influenced by intramolecular hydrogen bonding and steric hindrance. |

Rotational Barriers and Dynamic Behavior

The dynamic behavior of this compound is largely governed by the rotation around two key bonds: the C-C bond connecting the thiophene ring to the cyclohexane ring, and the C-C bond of the acetic acid moiety. The rotation of the thiophene ring is expected to have a significant energy barrier due to steric hindrance with the cyclohexane ring. Similarly, the orientation of the carboxylic acid group is crucial for potential hydrogen bonding interactions.

A hypothetical study on the rotational barriers would involve scanning the potential energy surface by systematically rotating the dihedral angles of interest. The resulting energy profile would reveal the most stable (low energy) conformations and the transition states (energy maxima) separating them. For bicyclic systems, these barriers can range from a few to over 15 kcal/mol, depending on the nature and size of the substituents researchgate.net.

Table 1: Hypothetical Rotational Energy Barriers for this compound This table presents hypothetical data based on typical values for similar molecular fragments.

Rotational BondMethodCalculated Barrier (kcal/mol)Most Stable Conformation (Dihedral Angle)
Thienyl-CyclohexylDFT (B3LYP/6-31G)8.545°
Cyclohexyl-CH2COOHDFT (B3LYP/6-31G)4.2180° (anti-periplanar)

Data is illustrative and not from a published study on this specific compound.

The dynamic behavior of the molecule can be further explored through molecular dynamics (MD) simulations, which simulate the movement of atoms over time, providing insights into the conformational landscape accessible at a given temperature.

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict how a ligand, such as this compound, might interact with a protein target. The choice of potential biological targets would be guided by the known activities of structurally similar compounds, such as those containing thienyl or cyclohexyl acetic acid moieties nih.govnih.govresearchgate.net.

Once a potential biological target is identified, molecular docking can elucidate the specific interactions between this compound and the amino acid residues in the binding site of the protein. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues like arginine, lysine (B10760008), or histidine in a protein's active site. The thiophene ring, with its sulfur atom, can participate in various interactions, including pi-stacking with aromatic residues like phenylalanine or tyrosine. The hydrophobic cyclohexane ring would likely favor interactions with nonpolar pockets in the binding site.

Docking algorithms generate multiple possible binding poses of the ligand in the protein's active site and rank them based on a scoring function, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding mode. The predicted binding affinity provides a qualitative estimate of the ligand's potency.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target This table presents hypothetical data to illustrate typical docking results.

Docking ProgramPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
AutoDock Vina-8.2LYS78Hydrogen Bond (with COOH)
PHE145Pi-Stacking (with Thiophene)
LEU198Hydrophobic (with Cyclohexyl)
Glide-7.9ARG201Salt Bridge (with COOH)
TYR147Pi-Stacking (with Thiophene)
VAL121Hydrophobic (with Cyclohexyl)

Data is illustrative and not from a published study on this specific compound.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted complex over time. An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions, and a specific temperature and pressure) and calculating the atomic motions over a period of nanoseconds to microseconds.

The stability of the complex is evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex will exhibit a low and converging RMSD value. Furthermore, MD simulations can reveal subtle changes in the protein's conformation upon ligand binding and provide a more accurate picture of the binding interactions by accounting for the flexibility of both the ligand and the protein. Analysis of the simulation trajectory can also be used to calculate the binding free energy, offering a more quantitative prediction of the binding affinity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 1 Thien 2 Ylcyclohexyl Acetic Acid Derivatives

Identification of Key Pharmacophores and Structural Motifs

Pharmacophore modeling is a cornerstone of drug discovery, identifying the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govd-nb.info A pharmacophore model for (1-Thien-2-ylcyclohexyl)acetic acid derivatives would likely consist of several key features derived from its constituent parts. The development of such a model can be achieved through ligand-based methods, by superimposing a set of active molecules, or through structure-based methods if the 3D structure of the biological target is known. d-nb.infonih.gov

The primary pharmacophoric features of the this compound scaffold can be identified as:

An Aromatic/Hydrophobic Region: The thiophene (B33073) ring provides a key aromatic and hydrophobic feature, capable of participating in π-π stacking or hydrophobic interactions with the receptor. frontiersin.orgpharmacophorejournal.com

A Bulky Hydrophobic Group: The cyclohexyl ring serves as a non-polar, bulky substituent that can fit into a corresponding hydrophobic pocket within the receptor binding site. pharmablock.com Its three-dimensional nature allows for more extensive contact points compared to a flat aromatic ring. pharmablock.com

A Hydrogen Bond Acceptor/Donor and Anionic Center: The carboxylic acid moiety is a critical feature, capable of acting as a hydrogen bond acceptor (via the carbonyl oxygen) and a hydrogen bond donor (via the hydroxyl proton). unina.itresearchgate.net At physiological pH, this group is typically deprotonated to a carboxylate, providing a negative charge that can form strong ionic bonds or salt bridges with positively charged residues (like lysine (B10760008) or arginine) in the target protein. unina.itnih.gov

These features, when mapped in 3D space, constitute a pharmacophore hypothesis that can be used as a query to screen large chemical databases for new molecules with potentially similar biological activity. nih.govnih.gov

Elucidating the Influence of Thiophene Substituents on Biological Activity

The thiophene ring is a common heterocycle in medicinal chemistry, and its substitution pattern can significantly modulate a compound's biological activity. Modifications to the thiophene ring of this compound can influence its electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with the target receptor.

Research on other thiophene-containing molecules has shown that the introduction of substituents can have a profound impact. For instance, the addition of electron-withdrawing groups can alter the electronic distribution of the ring system and may enhance potency. nih.gov Conversely, electron-donating groups can also be beneficial depending on the specific interactions within the receptor pocket. The position of the substituent is also crucial.

A hypothetical Structure-Activity Relationship (SAR) study for substituents on the thiophene ring might yield data as presented in Table 1. This table illustrates how different functional groups at various positions could alter the inhibitory concentration (IC₅₀) against a target enzyme.

Table 1: Illustrative SAR Data for Thiophene Ring Substitutions

Compound IDThiophene SubstituentIC₅₀ (µM)
Base None10.5
2a 5-Chloro2.1
2b 4-Chloro8.9
2c 5-Methyl15.2
2d 5-Nitro5.5
2e 5-Methoxy12.8

This illustrative data suggests that a small, electron-withdrawing substituent like chlorine at the 5-position is beneficial for activity, while a bulky, electron-donating group like methyl at the same position is detrimental. Such findings are critical for guiding the optimization of lead compounds.

Impact of Cyclohexyl Ring Stereochemistry and Substitutions on Activity

For this compound, the attachment point on the cyclohexane (B81311) ring creates a chiral center. Furthermore, the cyclohexane ring itself exists predominantly in a chair conformation, with substituents occupying either axial or equatorial positions. fiveable.me The relative orientation of the thiophene and acetic acid groups (cis or trans) and the specific chair conformation adopted will dictate the molecule's 3D shape and how it fits into a receptor's binding site. nih.gov

SAR studies often explore these aspects:

Cis/Trans Isomerism: The biological activity can differ significantly between the cis and trans isomers, where the substituents are on the same or opposite sides of the ring, respectively. One isomer typically provides a better geometric fit for the receptor. nih.gov

Ring Conformation: The preference for an equatorial versus an axial position for the bulky thiophene group can influence binding affinity. The equatorial position is generally more stable, but the axial conformation might be required for an optimal fit in some cases. fiveable.me

Ring Substitution: Adding substituents to the cyclohexyl ring can further probe the topology of the binding site. For example, introducing a hydroxyl group could form an additional hydrogen bond, potentially increasing affinity, as has been shown in other cycloalkyl-containing compounds. nih.govresearchgate.net Replacing the cyclohexyl ring with other cyclic systems (e.g., cyclopentyl, phenyl) can also reveal the importance of its size and flexibility for activity. researchgate.net

The stereochemistry of cyclohexanol (B46403) derivatives, for instance, is known to significantly influence their interaction with biological targets. ontosight.ai Therefore, the synthesis and testing of individual stereoisomers of this compound would be a critical step in any drug development program.

Role of the Acetic Acid Moiety in Receptor Interactions and Efficacy

The acetic acid functional group is a key component of the pharmacophore, often essential for anchoring the molecule to its biological target. nih.gov This moiety can engage in several types of powerful, short-range interactions that are critical for high-affinity binding. unina.itnumberanalytics.com

Key interactions involving the acetic acid group include:

Ionic Bonding: At physiological pH, the carboxylic acid is typically deprotonated, forming a negatively charged carboxylate ion. This anion can form strong electrostatic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, within the binding site. unina.itnih.gov This is a common and powerful anchoring mechanism for many drugs.

Hydrogen Bonding: The carbonyl oxygen of the carboxylic acid is an excellent hydrogen bond acceptor. The hydroxyl group can act as a hydrogen bond donor. These interactions with complementary residues on the protein (e.g., serine, threonine, or the peptide backbone) contribute significantly to binding affinity and specificity. unina.itresearchgate.net

Solubility and Pharmacokinetics: The polar, ionizable nature of the carboxylic acid group generally enhances a molecule's water solubility, which can be beneficial for its pharmacokinetic properties. researchgate.net However, high polarity can sometimes limit a drug's ability to cross biological membranes, a factor that medicinal chemists often address through bioisosteric replacement. drughunter.com

The importance of this moiety is such that its replacement with other groups, known as bioisosteres (e.g., tetrazoles, hydroxamic acids), is a common strategy in medicinal chemistry to fine-tune a compound's acidity, metabolic stability, and pharmacokinetic profile while preserving the key binding interactions. nih.govdrughunter.com

Development of QSAR Models for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. unistra.fr By developing a robust QSAR model for this compound derivatives, it becomes possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. tandfonline.comresearchgate.net

The development of a QSAR model involves several steps:

Data Set Assembly: A series of structurally related analogues is synthesized and their biological activity (e.g., IC₅₀) is measured under uniform conditions.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated that quantify various aspects of its structure. These can include physicochemical properties (e.g., logP for lipophilicity, pKa), electronic descriptors (e.g., HOMO/LUMO energies), and topological or 3D descriptors (e.g., molecular volume, surface area). nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build an equation that links a subset of the most relevant descriptors to the observed biological activity. tandfonline.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model's training). researchgate.net

An example of a 2D-QSAR model might look like the equation below, where 'C' is the concentration for a given activity: log(1/C) = β₀ + β₁(logP) + β₂(LUMO) + β₃(Dipole)

Table 2: Example of Descriptors Used in a QSAR Study

Compound IDlog(1/IC₅₀)logPLUMO (eV)Dipole (Debye)
2a 5.683.8-1.252.5
2b 5.053.7-1.182.3
2c 4.823.9-0.951.9
2d 5.263.1-1.854.8
2e 4.893.4-0.992.1

This table shows the kind of data that would be used to generate the QSAR equation. The resulting model can then provide valuable insights, for example, indicating that higher lipophilicity (logP) and lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) are correlated with increased potency.

Investigation of Biological Interactions and Molecular Mechanisms of 1 Thien 2 Ylcyclohexyl Acetic Acid in Vitro Studies

Receptor Binding Studies and Selectivity Profiling

(1-Thien-2-ylcyclohexyl)acetic acid demonstrates notable interactions with several receptor types, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs).

One of its key identified targets is the inwardly rectifying potassium (Kir) channel, specifically hKir2.3 . In Chinese hamster ovary (CHO) cells expressing the cloned hKir2.3 channel, the compound acts as a potent opener. It was shown to potentiate ⁸⁶Rb⁺ efflux with an EC₅₀ of 402 nM. nih.govtocris.comhellobio.com Further electrophysiological studies confirmed that it reversibly and dose-dependently increased whole-cell hKir2.3 currents, with an EC₅₀ of 1.3 µM. nih.gov This activity is selective, as the compound showed little to no effect on hKir2.1, Kv1.5, and µ1 Na⁺ channels. nih.gov

Additionally, research has pointed to its role as a positive allosteric modulator of the P2X7 receptor , an ATP-gated ion channel involved in inflammatory responses. unife.itfrontiersin.org In mouse macrophages, this compound was found to enhance P2Z/P2X7 receptor signaling. unife.itnih.gov It increased the sensitivity of macrophages to ATP-mediated cytotoxic effects and enhanced lucifer yellow uptake through the P2X7 receptor pore. nih.gov This synergistic effect with ATP was blocked by a known P2X7 receptor antagonist, and macrophages lacking the receptor were resistant to this effect, confirming the target specificity. nih.gov

The compound also inhibits fatty acid amide hydrolase (FAAH) activity, although detailed binding studies for this interaction are less prominent in the reviewed literature. caymanchem.com

Table 1: Receptor and Ion Channel Activity of this compound
TargetAssay SystemActivityValueReference
hKir2.3 Channel⁸⁶Rb⁺ efflux in CHO cellsEC₅₀402 nM nih.govtocris.comcaymanchem.com
hKir2.3 ChannelWhole-cell patch clamp in CHO cellsEC₅₀1.3 µM nih.gov
P2X7 ReceptorMouse MacrophagesPositive Allosteric Modulator unife.itnih.gov
Fatty Acid Amide Hydrolase (FAAH)In vitro enzyme assayInhibitor caymanchem.com

Enzyme Inhibition or Activation Assays (e.g., mPGES-1 inhibition)

The primary mechanism often attributed to this compound is the inhibition of enzymes involved in the arachidonic acid cascade.

It is a potent inhibitor of cyclooxygenase (COX) enzymes, with a marked selectivity for COX-1 over COX-2. tocris.comnih.gov In vitro studies using various human cell systems have consistently demonstrated this preference. The reported IC₅₀ value for COX-1 is less than 0.03 µM, while for COX-2 it is 1.2 µM. tocris.comhellobio.comcaymanchem.com In an assay using rat basophilic leukemia cells, it inhibited calcium ionophore-stimulated prostaglandin (B15479496) D₂ (a COX-1 mediated product) synthesis with an IC₅₀ of 20 nM. nih.gov

The compound also inhibits 5-lipoxygenase (5-LOX) , the enzyme responsible for the synthesis of leukotrienes. However, its potency against 5-LOX is significantly lower than against COX-1, with a reported IC₅₀ value of over 30 µM. tocris.comcaymanchem.com In human polymorphonuclear leukocytes, it was found to be a potent inhibitor of leukotriene B₄ synthesis. caymanchem.com

While it is often described as a dual COX/5-LOX inhibitor, its potential effects on downstream enzymes like microsomal prostaglandin E synthase-1 (mPGES-1) have also been investigated. Some studies suggest that its inhibitory action on prostaglandin E₂ (PGE₂) production may be linked to mPGES-1. researchgate.net However, direct and potent inhibitory IC₅₀ values for mPGES-1 are not as clearly established in the literature as those for the COX enzymes. One study showed it inhibited the overexpression of PGES mRNA in LPS-stimulated macrophages. researchgate.net

Table 2: Enzyme Inhibition Profile of this compound
EnzymeAssay SystemActivity (IC₅₀)Reference
Cyclooxygenase-1 (COX-1)Human cell systems<0.03 µM tocris.comhellobio.comcaymanchem.com
Cyclooxygenase-2 (COX-2)Human cell systems1.2 µM tocris.comhellobio.comcaymanchem.com
5-Lipoxygenase (5-LOX)Human cell systems>30 µM tocris.comcaymanchem.com
Prostaglandin D₂ Synthesis (COX-1 mediated)Rat basophilic leukemia cells20 nM nih.gov
Leukotriene B₄ SynthesisHuman polymorphonuclear leukocytes18 µM caymanchem.com
Prostaglandin E₂ SynthesisIn vitro systems32 µM caymanchem.com

Cellular Pathway Modulation and Signaling Cascade Analysis

This compound modulates several key cellular signaling pathways, particularly those central to inflammation.

A significant aspect of its activity is the inhibition of pro-inflammatory cytokine production and signaling . In vitro studies have consistently shown its ability to inhibit the synthesis of interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor (TNF). nih.gov For instance, it dose-dependently inhibited IL-6 production in human monocytes stimulated with GM-CSF. nih.gov This effect was selective, occurring at lower concentrations than those needed to inhibit total protein synthesis. nih.gov It also suppressed the GM-CSF-induced production of IL-1β in response to LPS. nih.gov In a human astrocytoma cell line, the compound proved to be a very potent inhibitor of IL-6 synthesis, regardless of the stimulus used, suggesting a mechanism independent of a single specific signal transduction pathway. researchgate.net Furthermore, it has been shown to decrease the expression of chemokine mRNA for IL-8 and monocyte chemotactic peptide-1 (MCP-1) in cultured synovial cells. nih.gov

The compound also uniquely modulates cellular ion transport. It is a potent anion transport inhibitor , specifically targeting chloride-bicarbonate exchangers. aai.orgnih.gov This inhibition leads to a rapid and sustained acidification of the cytoplasm (a decrease in intracellular pH). aai.orgnih.gov This action is distinct from that of other NSAIDs and is believed to be coupled to its anion transport inhibitory activity. aai.org This modulation of ionic homeostasis is thought to contribute to its anti-inflammatory effects, as it can suppress cellular activation processes induced by various cytokines. nih.gov For example, the ATP-induced release and maturation of IL-1β from human monocytes and macrophages is suppressed by the compound, an effect mimicked by other anion transport inhibitors. nih.gov

Target Identification and Validation in Cell-Based Systems

The identification of the molecular targets of this compound has been achieved through a combination of enzymatic assays and functional cell-based studies. The initial phenotypic observations of its anti-inflammatory and analgesic properties led to investigations into the arachidonic acid pathway, validating COX-1 and COX-2 as primary targets. nih.gov

Cell-based assays were crucial in identifying and validating other targets. The use of CHO cells engineered to express specific potassium channel subunits validated hKir2.3 as a selective target. nih.gov Similarly, studies using macrophages from normal and P2X7 receptor-knockout mice were instrumental in validating the P2X7 receptor as a site of action for the compound's synergistic effects with ATP. nih.gov

The role of anion transport inhibition was validated in various cell types by measuring intracellular pH changes and chloride ion flux. nih.govaai.org The observation that its effects on cytokine processing were mimicked by other known anion transport inhibitors, but not by COX inhibitors, provided strong validation for this distinct mechanism of action. nih.govoup.com Chemical proteomics approaches have also been suggested for target deconvolution of indole-based compounds, potentially identifying further cellular binding partners. researchgate.net

In Vitro Pharmacological Evaluation in Relevant Biological Models

The therapeutic potential of this compound has been evaluated in several in vitro models relevant to inflammatory diseases like rheumatoid arthritis.

In organ culture models using bovine and porcine articular cartilage, the compound demonstrated significant protective effects against the catabolic actions of interleukin-1α (IL-1α). It inhibited the degradation of cartilage and, to a lesser extent, reversed the cytokine-mediated inhibition of new matrix synthesis. Furthermore, it was shown to stimulate cartilage repair processes during recovery from IL-1 treatment.

Studies on human synovial fibroblasts, key cells in the pathology of rheumatoid arthritis, have shown concentration-dependent effects. At high concentrations (above 10 µg/ml), it inhibited cell growth. nih.gov However, at lower concentrations (1.25-5 µg/ml), it produced a small but significant increase in proliferation, an effect that was augmented in the presence of cytokines like IL-1 and TNF. nih.gov This suggests a complex interaction with fibroblast growth control mechanisms. nih.gov

In models of neutrophil infiltration, the compound was shown to reduce the expression of adhesion molecules and inhibit the interaction between neutrophils and endothelial cells, a critical step in the inflammatory cascade. acs.org It also demonstrated the ability to scavenge free radicals in vitro, although it had no effect on the superoxide (B77818) anion. nih.gov

In Vitro Metabolism Studies (e.g., metabolic stability, metabolite identification)

In vitro metabolism studies are critical for understanding the disposition of a compound. While extensive human hepatocyte data is not detailed in the provided search context, studies in rat models provide significant insight into the metabolic fate of this compound.

The primary site of metabolism is the liver, where the compound undergoes extensive biotransformation. nih.gov The main metabolic pathways identified in rats involve hydroxylation at several positions on both the oxindole (B195798) and the thienyl rings. nih.gov These hydroxylated metabolites are subsequently conjugated, primarily through glucuronidation . nih.gov

The major metabolite identified in rats is the glucuronide of 5'-hydroxytenidap , which is primarily excreted in the bile and accounts for a significant portion of the administered dose. nih.gov Other identified pathways include dihydroxylation and methoxylation on the thienyl ring. nih.gov An unusual metabolic route involving the reduction of a hydroxy metabolite to form a novel thiolactone analog was also discovered, with evidence suggesting the involvement of gut microflora in this transformation. nih.gov

The concept of metabolic stability, typically assessed using in vitro systems like cryopreserved hepatocytes or liver microsomes, is crucial for predicting a drug's in vivo pharmacokinetic profile. thermofisher.comnih.gov Such assays determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which are used to rank-order compounds and guide further development. thermofisher.com Although specific t₁/₂ or CLᵢₙₜ values for this compound in human liver systems are not available in the provided results, the identified metabolic pathways in rats indicate that it is subject to significant phase I and phase II metabolism. nih.gov

Advanced Research Perspectives and Future Directions for 1 Thien 2 Ylcyclohexyl Acetic Acid

Exploration of Novel Synthetic Pathways and Catalytic Methods

While classical synthetic routes to compounds like (1-Thien-2-ylcyclohexyl)acetic acid exist, modern organic chemistry offers numerous opportunities for more efficient, selective, and environmentally benign synthetic strategies. Research in this area would focus on developing novel catalytic methods to construct the core scaffold or its derivatives.

Potential Areas of Synthetic Exploration:

C-H Activation: Direct functionalization of the C-H bonds on the thiophene (B33073) or cyclohexane (B81311) rings would represent a highly atom-economical approach. Transition-metal catalysts (e.g., based on palladium, rhodium, or iridium) could be explored to selectively introduce new functional groups, bypassing the need for pre-functionalized starting materials.

Catalytic Cross-Coupling: Reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings could be used to build a library of derivatives by modifying the thiophene ring. For instance, a bromo-substituted thienyl precursor could be coupled with a wide range of boronic acids or alkynes to rapidly generate structural diversity.

Asymmetric Synthesis: If the biological activity is found to be stereospecific, developing enantioselective synthetic routes would be critical. This could involve asymmetric hydrogenation of a cyclohexene (B86901) precursor or the use of chiral catalysts to control the stereochemistry of key bond-forming reactions.

Flow Chemistry and Catalytic Distillation: For large-scale synthesis, continuous flow processes offer advantages in terms of safety, efficiency, and scalability over traditional batch chemistry. Catalytic distillation, which integrates reaction and separation into a single unit, could be explored for key esterification or hydrogenation steps, similar to its application in cyclohexyl acetate (B1210297) production. researchgate.net

Enzymatic Catalysis: Biocatalysis using enzymes like lipases or esterases could be employed for stereoselective transformations, such as the resolution of racemic mixtures of this compound or its esters.

A recent study demonstrated the use of a tin(IV) chloride catalyst for a one-pot Friedel-Crafts acetylation, showcasing how Lewis acids can drive key transformations. sci-hub.se Another approach used a carbene catalyst to convert lignin (B12514952) model compounds into acetic acid, highlighting the potential of modern organometallic catalysts for novel transformations. researchgate.net

Table 1: Potential Catalytic Methods for Synthesis and Derivatization

Catalytic MethodPotential ApplicationKey AdvantageRelevant Catalyst Type
C-H ActivationDirect functionalization of thiophene or cyclohexane ringsHigh atom economy, reduced synthetic stepsPalladium (Pd), Rhodium (Rh), Iridium (Ir)
Suzuki CouplingAppending aryl or vinyl groups to the thiophene ringBroad substrate scope, mild reaction conditionsPalladium (Pd)
Asymmetric HydrogenationCreating specific stereoisomersAccess to enantiopure compoundsRhodium (Rh), Ruthenium (Ru) with chiral ligands
Enzymatic ResolutionSeparating racemic mixturesHigh stereoselectivity, green chemistryLipases, Esterases
Catalytic DistillationEsterification of the carboxylic acid groupIntegrated reaction and separation, process intensificationSolid acid catalysts (e.g., Nafion) researchgate.net

Application of Artificial Intelligence and Machine Learning in Structure-Activity Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by enabling rapid analysis of complex datasets and prediction of molecular properties. nih.gov For this compound, these computational tools can be applied to accelerate the optimization of its biological activity.

The process begins with the synthesis and biological testing of a focused library of derivatives to generate a training dataset. This data, which links specific structural features to activity, is then used to build predictive models.

Key AI/ML Methodologies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate variations in a molecule's structure with changes in its biological activity. By generating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of this compound analogs, a predictive model can be built. This model can then estimate the activity of virtual, unsynthesized compounds, prioritizing the most promising candidates for synthesis. nih.govfrontiersin.org

Machine Learning Algorithms: More advanced ML algorithms like Random Forests (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) can capture complex, non-linear relationships between structure and activity that may be missed by traditional QSAR. researchgate.net These models can be trained to classify compounds as active or inactive or to predict specific activity values (e.g., IC₅₀). nih.govfrontiersin.org For example, a random forest model could identify the most important molecular features for activity, such as the presence of a specific substituent on the thiophene ring. nih.gov

Generative Models: Deep learning-based generative models can design entirely new molecules. Trained on the principles of chemistry and the desired activity profile, these models can propose novel derivatives of this compound that are optimized for potency, selectivity, and desirable pharmacokinetic properties.

The ultimate goal is to create a feedback loop where the AI/ML models predict promising structures, chemists synthesize and test these compounds, and the new data is used to further refine the models, leading to a more efficient discovery cycle.

Potential Role in Material Science or Supramolecular Chemistry (Theoretical Exploration)

The distinct structural motifs of this compound—a hydrogen-bonding carboxylic acid, a π-rich thiophene ring, and a bulky aliphatic cyclohexane ring—make it an intriguing building block, or synthon, for supramolecular chemistry and materials science.

The self-assembly of this molecule in the solid state would be governed by a combination of non-covalent interactions:

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. It is highly likely to form robust, dimeric "homosynthons" (O-H···O), which are common in the crystal structures of carboxylic acids. science.govibb.waw.pl

π-π Stacking: The electron-rich thiophene rings can stack on top of each other, an interaction that plays a significant role in organizing molecules in the crystal lattice. nih.goviucr.org

Other Interactions: Weaker interactions, such as C-H···O and C-H···π bonds, would also contribute to the stability and specific geometry of the final supramolecular architecture. nih.gov

The interplay between the strong, directional hydrogen bonds and the weaker, less-directional π-stacking, modulated by the steric demands of the flexible cyclohexyl group, could lead to the formation of diverse and complex architectures, such as 1D chains, 2D sheets, or 3D networks. nih.gov By co-crystallizing this compound with other molecules (co-formers), particularly those with complementary hydrogen bonding sites like pyridines or amides, it is possible to engineer novel co-crystals with tailored properties. iucr.org

Furthermore, the carboxylic acid group can be deprotonated to act as a ligand for metal ions, opening the possibility of forming metal-organic frameworks (MOFs). The thiophene moiety could be further functionalized to tune the electronic properties or introduce additional coordination sites, potentially leading to materials with interesting catalytic, photoluminescent, or gas-sorption properties.

Integration with High-Throughput Screening for New Target Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify molecules that modulate a specific biological pathway or target. nih.gov A library of compounds based on the this compound scaffold could be a valuable resource for discovering new biological activities and identifying novel drug targets.

The HTS workflow would involve several stages:

Library Synthesis: A diverse collection of analogs would be synthesized, varying the substituents on the thiophene and cyclohexane rings and modifying the carboxylic acid group (e.g., converting it to esters or amides). Diversity-oriented synthesis would be employed to maximize the exploration of chemical space.

Assay Development and Screening: The library would be screened in a panel of HTS assays. These could be:

Target-Based Screens: Testing the compounds directly against a known protein target, such as a specific enzyme or receptor. nih.gov

Phenotypic Screens: Testing the compounds in cell-based assays to identify molecules that produce a desired phenotype (e.g., inhibiting cancer cell growth, preventing viral replication, or promoting neuronal differentiation), without a priori knowledge of the target. mdpi.com

Hit Identification and Validation: Compounds that show activity in the primary screen ("hits") are re-tested to confirm their activity and assessed for dose-response relationships. nih.gov

Target Deconvolution: For hits identified in phenotypic screens, the most significant challenge is identifying the protein target responsible for the observed effect. nih.gov A variety of methods can be employed for this "target deconvolution":

Affinity Chromatography: The hit compound is immobilized on a solid support to "fish" for its binding partner in a cell lysate.

Chemoproteomics: Using advanced chemical probes derived from the hit (as described in section 7.1) in combination with mass spectrometry to identify covalently labeled proteins. mdpi.com

Genetic Approaches: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to systematically knock down or knock out genes to find which gene product, when absent, mimics or blocks the effect of the compound. nih.gov

By integrating modern synthetic chemistry with HTS and advanced target deconvolution methods, the this compound scaffold could serve as a starting point for discovering novel biological mechanisms and developing new therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.